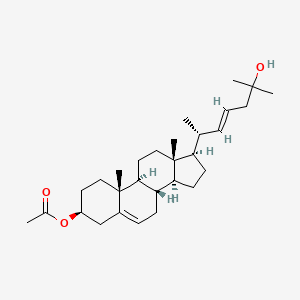

22-Dehydro 25-Hydroxy Cholesterol 3-Acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

22-Dehydro 25-Hydroxy Cholesterol 3-Acetate, also known as (3β,22E)-Cholesta-5,22-diene-3,25-diol 3-Acetate, is a cholesterol derivative . It has a molecular formula of C29H46O3 and a molecular weight of 442.67 .

Synthesis Analysis

The synthesis process of 22-Dehydro 25-Hydroxy Cholesterol 3-Acetate is skillful and the yield is high . It is widely used in food, cosmetics, medicine, biology, industry, and other fields .Molecular Structure Analysis

The molecular structure of 22-Dehydro 25-Hydroxy Cholesterol 3-Acetate is represented by the formula C29H46O3 . It is a neat product .Physical And Chemical Properties Analysis

22-Dehydro 25-Hydroxy Cholesterol 3-Acetate is an off-white solid . It is soluble in dichloromethane, ethyl acetate, and methanol .Aplicaciones Científicas De Investigación

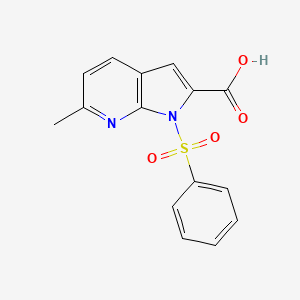

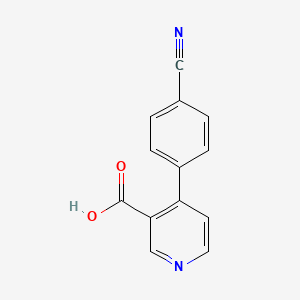

22-Dehydro 25-Hydroxy Cholesterol 3-Acetate is a derivative of cholesterol, characterized by the removal of two hydrogen atoms (22-dehydro) and the acetylation of the hydroxyl group at position 3. Its chemical structure exhibits a steroid skeleton with four fused rings, conventionally labeled A to D (see Figure 1).

!Figure 1: Chemical structure of 22-Dehydro 25-Hydroxy Cholesterol 3-Acetate

Bioimaging Applications

Overview: Cholesterol derivatives can be labeled with imaging agents for visualization in biological systems.

Unique Applications:Mecanismo De Acción

Target of Action

It is a derivative of cholesterol, and its close relative, 25-hydroxycholesterol, is known to interact with various biological processes .

Mode of Action

25-hydroxycholesterol, a related compound, is known to be involved in cholesterol metabolism, antivirus process, inflammatory and immune response, and survival signaling pathway .

Biochemical Pathways

25-Hydroxycholesterol, a related compound, is known to be involved in cholesterol metabolism and antivirus process. It is biosynthesized from cholesterol by adding a hydroxyl group at the position 25-carbon of a steroid nucleus . This reaction is catalyzed by cholesterol 25-hydroxylase, a family of enzymes that use oxygen and a di-iron cofactor to catalyze the hydroxylation reaction .

Pharmacokinetics

The cyp3a4 enzyme, a member of the cytochrome p450 family, can catalyze the oxidation of 25-hydroxycholesterol to 7α,25-dihydroxycholesterol . This suggests that members of the cytochrome P450 family are involved in the metabolism of 25-hydroxycholesterol .

Result of Action

25-hydroxycholesterol, a related compound, is known to have wide-ranging influences on innate and adaptive immunity .

Action Environment

It is known that the action of related compounds can be influenced by various factors, including the presence of other molecules, temperature, ph, and the specific cellular environment .

Propiedades

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-6-hydroxy-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O3/c1-19(8-7-15-27(3,4)31)24-11-12-25-23-10-9-21-18-22(32-20(2)30)13-16-28(21,5)26(23)14-17-29(24,25)6/h7-9,19,22-26,31H,10-18H2,1-6H3/b8-7+/t19-,22+,23+,24-,25+,26+,28+,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVQPEKLADQJEW-YVHKTFHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/CC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

22-Dehydro 25-Hydroxy Cholesterol 3-Acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B582202.png)

![1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone](/img/structure/B582212.png)